(S)-2-((3-Chlorophenoxy)methyl)oxirane

説明

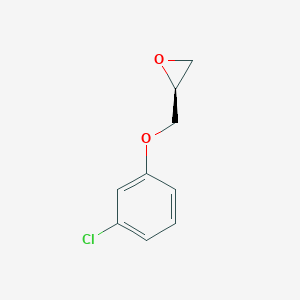

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(3-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWAQHTYWDAKBC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574757 | |

| Record name | (2S)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129098-53-9 | |

| Record name | (2S)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Transformations of S 2 3 Chlorophenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain (approximately 13 kcal/mol) of the epoxide ring in (S)-2-((3-Chlorophenoxy)methyl)oxirane is the primary driving force for its reactions with nucleophiles. These reactions proceed via a nucleophilic substitution mechanism where the ether oxygen acts as the leaving group upon ring-opening.

The ring-opening of an unsymmetrical epoxide, such as this compound, can theoretically yield two different constitutional isomers. The outcome of the reaction, or its regioselectivity, is highly dependent on the reaction conditions, specifically the nature of the nucleophile and whether the reaction is conducted under acidic or basic/neutral conditions. pressbooks.pubnih.gov

Under basic or neutral conditions, the reaction proceeds through a classic SN2 mechanism. Strong nucleophiles, such as amines, alkoxides, or organometallic reagents, will attack the less sterically hindered carbon atom of the epoxide ring. pressbooks.pub In the case of this compound, the attack occurs at the terminal, primary carbon (C-3), as it is less substituted than the internal, secondary carbon (C-2). researchgate.netscielo.org.mx

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring. The transition state of the subsequent nucleophilic attack has significant carbocationic character. pressbooks.pub Consequently, the nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge. For this compound, the attack occurs at the more substituted, secondary carbon (C-2). pressbooks.pub

The regiochemical outcomes are summarized in the table below.

| Condition | Nucleophile Type | Site of Attack | Major Product | Mechanism |

| Basic / Neutral | Strong (e.g., RNH₂, RO⁻) | Less substituted carbon (C-3) | 1-substituted-3-(3-chlorophenoxy)propan-2-ol | SN2 |

| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon (C-2) | 2-substituted-3-(3-chlorophenoxy)propan-1-ol | SN1-like |

Nucleophilic ring-opening reactions of epoxides that proceed via an SN2 mechanism are stereospecific. The nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond (backside attack). researchgate.net This results in an inversion of the absolute configuration at the center of attack.

For this compound, the stereochemical outcome depends on the site of nucleophilic attack:

Attack at C-3 (Basic/Neutral Conditions): The nucleophile attacks the primary carbon (C-3), which is not a stereocenter. The configuration of the stereocenter at C-2 remains unchanged, resulting in an (S)-configured product.

Attack at C-2 (Acidic Conditions): When the nucleophile attacks the secondary carbon (C-2), which is the stereocenter, the reaction proceeds with inversion of configuration. The resulting product will have an (R)-configuration at this carbon.

This stereospecificity is critical for the synthesis of enantiomerically pure compounds, as the defined stereochemistry of the starting epoxide is directly translated into the product.

To enhance the rate and selectivity of epoxide ring-opening reactions, various catalysts can be employed. These catalysts function by activating the epoxide ring, making it more susceptible to nucleophilic attack.

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or various metal triflates (e.g., Zn(ClO₄)₂), are commonly used to catalyze epoxide ring-opening. mdpi.comacs.orgnih.gov The Lewis acid coordinates to the oxygen atom of the oxirane. This coordination polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and facilitating the attack by a nucleophile. nih.gov This activation is similar to protonation under acidic conditions, and it generally favors the nucleophilic attack at the more substituted carbon atom, proceeding through a mechanism with SN1 characteristics. mdpi.com

Brønsted Acid Catalysis: Simple acids can also serve as catalysts. For instance, acetic acid has been used to mediate the ring-opening of epoxides with amines in a metal-free protocol. rsc.org The acid protonates the epoxide oxygen, which activates the ring for nucleophilic attack, similar to the general acid-catalyzed mechanism.

These catalytic methods offer milder reaction conditions compared to using strong acids and can provide high yields and excellent regioselectivity. rsc.orgresearchgate.net

Derivatization Pathways and Functional Group Interconversions

The ability to regioselectively and stereoselectively open the oxirane ring makes this compound a versatile precursor for a range of functionalized chiral molecules.

A significant application of this chiral epoxide is in the synthesis of chiral β-amino alcohols, specifically 1-amino-3-(3-chlorophenoxy)propan-2-ols. These compounds are key structural motifs in many pharmaceuticals, most notably β-adrenergic blocking agents (beta-blockers). google.com

The synthesis is typically achieved by the aminolysis of the epoxide, where an amine serves as the nucleophile. google.com The reaction is carried out under neutral or base-catalyzed conditions, often by heating the epoxide with an excess of the desired amine, sometimes in a protic solvent like methanol (B129727) or ethanol. google.com Consistent with the SN2 mechanism under these conditions, the amine attacks the terminal carbon of the oxirane ring. This pathway yields the desired 1,2-amino alcohol regioisomer with retention of the (S)-configuration at the C-2 alcohol-bearing carbon. researchgate.net

A typical reaction is shown below:

This compound + R-NH₂ → (S)-1-(Alkylamino)-3-(3-chlorophenoxy)propan-2-ol

| Amine (R-NH₂) | Product | Application / Class |

| Isopropylamine | (S)-1-(Isopropylamino)-3-(3-chlorophenoxy)propan-2-ol | β-Blocker intermediate |

| tert-Butylamine | (S)-1-(tert-Butylamino)-3-(3-chlorophenoxy)propan-2-ol | β-Blocker intermediate |

This highly regioselective and stereospecific transformation is a cornerstone in the synthesis of enantiomerically pure aryloxypropanolamine drugs.

Beyond the synthesis of β-amino alcohols, the reactive nature of this compound allows for its incorporation into a diverse array of molecular architectures. Chiral epoxides are fundamental building blocks in modern organic synthesis.

For example, this epoxide can serve as a monomer in polymerization reactions to produce chiral polyethers. The stereoregularity of the polymer backbone would be controlled by the enantiopurity of the epoxide monomer, leading to materials with unique chiroptical properties. researchgate.net

Furthermore, ring-opening with various other nucleophiles can lead to a wide range of chiral 1,3-disubstituted propan-2-ol derivatives. These derivatives can be further elaborated into more complex chiral scaffolds. The introduction of functionalities such as thiols, azides (which can be reduced to amines), or carbon nucleophiles opens pathways to diverse classes of compounds, including chiral ligands for asymmetric catalysis or complex natural product analogs. researchgate.netrsc.org The defined stereochemistry and versatile reactivity of this compound thus make it a valuable synthon for creating novel and complex chiral structures in medicinal and materials chemistry. google.com

Reactivity and Stability of the 3-Chlorophenoxy Substituent Under Various Conditions

The aryl ether bond is significantly more stable than a typical alkyl ether bond due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pairs into the phenyl ring. This imparts a partial double bond character to the C(aryl)-O bond, making it stronger and less susceptible to nucleophilic attack. Consequently, cleavage of this bond requires forcing conditions. libretexts.orgmasterorganicchemistry.com

Under strongly acidic conditions, particularly with hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), ether cleavage can occur. libretexts.orgopenstax.org For an aryl alkyl ether such as this, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the inertness of the sp²-hybridized carbon of the phenyl ring to Sₙ2 or Sₙ1 reactions, the nucleophile will exclusively attack the alkyl carbon. libretexts.orgmasterorganicchemistry.com This results in the formation of 3-chlorophenol (B135607) and a halogenated derivative of the (S)-glycidol side chain. It is important to note that milder acidic conditions, often used to catalyze the ring-opening of the oxirane, are generally insufficient to cleave the stable aryl ether bond. masterorganicchemistry.com

The 3-chlorophenoxy group is also susceptible to cleavage under various degradative conditions. Thermal degradation studies of chlorophenoxy acid herbicides, which share the same core substituent, indicate that pyrolysis leads to the cleavage of the ether bond and the formation of 3-chlorophenol among other products. acs.org Similarly, advanced oxidation processes (AOPs), such as Fenton oxidation, are designed to break down persistent organic pollutants and readily cleave the ether linkage, leading to the corresponding chlorophenol as a key intermediate metabolite. nih.govresearchgate.netnih.gov Photochemical degradation can also result in ether bond scission. nih.gov

The aromatic ring of the 3-chlorophenoxy substituent is generally stable and unreactive. The presence of the chlorine atom, an electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution. While reactions such as nitration have been observed in environmental transformation studies of related chlorophenols, these typically occur under specific photochemical conditions and are not common synthetic transformations for this substrate. nih.gov Studies on chlorinated phenoxyl radicals suggest they are resonance-stabilized and relatively resistant to oxidation, further highlighting the general stability of the chlorinated aromatic system. nih.gov

From an electronic standpoint, the 3-chlorophenoxy group exerts an electron-withdrawing inductive effect on the rest of the molecule. This is due to the electronegativity of both the ether oxygen and the chlorine atom. This electronic effect influences the reactivity of the adjacent oxirane ring. The decreased electron density can affect the basicity of the epoxide oxygen, potentially influencing the rate of acid-catalyzed ring-opening reactions. oregonstate.edu However, the substituent itself does not typically participate directly in the ring-opening reactions of the epoxide; its role is primarily electronic and steric. chemistrysteps.com

The table below summarizes the stability and reactivity of the 3-chlorophenoxy substituent under a range of conditions.

| Condition/Reagent | Effect on 3-Chlorophenoxy Substituent | Primary Transformation Product(s) of the Substituent |

|---|---|---|

| Mild Acid (e.g., catalytic H₂SO₄, TsOH) | Stable; no cleavage of the aryl ether bond. | None (substituent remains intact). |

| Strong Acid (e.g., conc. HBr, HI, heat) | Cleavage of the aryl ether bond. libretexts.orgopenstax.org | 3-Chlorophenol. libretexts.org |

| Basic Conditions (e.g., NaOH, NaH) | Stable; aryl ether bond is resistant to base-catalyzed cleavage. | None (substituent remains intact). |

| Thermal Degradation (Pyrolysis) | Cleavage of the ether linkage. acs.org | 3-Chlorophenol and other decomposition products. acs.org |

| Advanced Oxidation Processes (e.g., Fenton Reagent) | Cleavage of the ether bond. researchgate.netnih.gov | 3-Chlorophenol. nih.gov |

| Photochemical Degradation | Potential for ether bond cleavage and/or ring modification (e.g., nitration). nih.gov | 3-Chlorophenol, Nitrated derivatives. nih.gov |

Stereochemical Characterization and Advanced Spectroscopic Analysis

Spectroscopic Methodologies for Enantiomeric Purity Assessment

Spectroscopic techniques that are sensitive to chirality provide invaluable information on the three-dimensional structure of molecules. For (S)-2-((3-Chlorophenoxy)methyl)oxirane, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) are instrumental in confirming its stereochemical identity and assessing its enantiomeric purity.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of chiral analysis, NMR can be adapted to differentiate between enantiomers. This is typically achieved by introducing a chiral environment, which induces diastereomeric interactions that result in distinguishable NMR signals for the (S) and (R) enantiomers. Common approaches include the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

For a compound like this compound, a chiral solvating agent, such as a lanthanide shift reagent or a chiral crown ether, can be added to the NMR sample. The differential interaction of the enantiomers with the CSA leads to the separation of corresponding proton (¹H) or carbon-¹³ (¹³C) signals in the NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess (ee).

While specific ¹H and ¹³C NMR data for this compound are not extensively published, typical chemical shifts for structurally similar aryloxymethyl oxiranes can be referenced to predict the spectral regions of interest. For instance, the protons of the oxirane ring are expected to appear in the range of 2.5-3.5 ppm in the ¹H NMR spectrum, while the aromatic protons would be observed between 6.8 and 7.5 ppm. In the ¹³C NMR spectrum, the oxirane carbons typically resonate between 40 and 60 ppm, and the aromatic carbons appear in the 110-160 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxirane CH | 3.1 - 3.5 | 50 - 55 |

| Oxirane CH₂ | 2.7 - 2.9 | 44 - 48 |

| Methylene O-CH₂ | 3.9 - 4.3 | 68 - 72 |

| Aromatic CH | 6.8 - 7.4 | 114 - 135 |

| Aromatic C-Cl | N/A | 133 - 137 |

Note: These are predicted ranges based on analogous compounds and are for illustrative purposes.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are absolute techniques for determining the absolute configuration of a molecule by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD) measures the differential absorption in the infrared region, corresponding to vibrational transitions. The VCD spectrum of this compound would exhibit a unique pattern of positive and negative bands, which is the mirror image of the spectrum of its (R)-enantiomer. By calculating the theoretical VCD spectrum for the known (S) configuration and matching it with the experimental spectrum, the absolute stereochemistry can be unequivocally confirmed. VCD is particularly sensitive to the conformation of the molecule.

Electronic Circular Dichroism (ECD) , on the other hand, probes the differential absorption of circularly polarized UV-Vis light, corresponding to electronic transitions. The ECD spectrum provides information about the spatial arrangement of chromophores within the molecule. For this compound, the chlorophenoxy group acts as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration.

Table 2: Illustrative VCD and ECD Data for a Chiral Substituted Oxirane (e.g., Methyloxirane)

| Technique | Wavelength/Wavenumber | Sign of Signal for (S)-enantiomer |

|---|---|---|

| VCD | ~2900-3100 cm⁻¹ (C-H stretch) | (+/-) pattern |

| VCD | ~1200-1500 cm⁻¹ (fingerprint) | Complex (+/-) pattern |

| ECD | ~180-220 nm (π → π* transitions) | Positive/Negative Cotton Effect |

Note: This data is illustrative and based on general characteristics of chiral oxiranes.

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the most widely used techniques for the separation and quantification of enantiomers, providing a direct measure of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantioselective analysis. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.

The selection of the mobile phase is critical for achieving optimal separation. A normal-phase mode, typically employing mixtures of hexane (B92381) and an alcohol like isopropanol, is commonly used for aryloxymethyl oxiranes. The relative retention times of the (S) and (R) enantiomers allow for their identification and quantification.

Table 3: Exemplary Chiral HPLC Method Parameters for Separation of Aryloxymethyl Oxirane Enantiomers

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose or Amylose based (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 270 nm |

Note: These are typical starting conditions and require optimization for the specific analyte.

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable compounds, Gas Chromatography (GC) with a chiral stationary phase offers excellent resolution and sensitivity for enantiomeric analysis. Derivatized cyclodextrins are the most common CSPs used in chiral GC. These cage-like molecules have a chiral cavity that allows for differential inclusion of the enantiomers, leading to their separation.

This compound is sufficiently volatile for GC analysis. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are key parameters for optimizing the separation.

Table 4: Typical Chiral GC Conditions for Enantiomeric Separation of Volatile Chiral Compounds

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Derivatized β- or γ-cyclodextrin |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | e.g., 100 °C initial, ramp to 200 °C at 5 °C/min |

Note: The specific conditions must be optimized for this compound.

Mass Spectrometry Techniques in Structure Verification and Purity Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While standard MS is not inherently chiral, it is indispensable for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.

When coupled with a chiral separation technique like GC or HPLC, MS can be used as a detector (GC-MS or LC-MS) to provide both structural information and enantiomeric purity data. The fragmentation pattern observed in the mass spectrum provides valuable information for structure elucidation. For this compound, characteristic fragments would arise from the cleavage of the oxirane ring, the ether linkage, and the chlorophenoxy group.

Table 5: Predicted Key Mass Spectral Fragments for 2-((3-Chlorophenoxy)methyl)oxirane

| m/z | Possible Fragment Identity |

|---|---|

| 184/186 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 128/130 | [Cl-C₆H₄-O]⁺ (Chlorophenoxy cation) |

| 57 | [C₃H₅O]⁺ (Glycidyl cation) |

Note: The relative intensities of these fragments would depend on the ionization technique used.

Computational and Theoretical Investigations of S 2 3 Chlorophenoxy Methyl Oxirane Reactivity

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular and electronic properties of (S)-2-((3-Chlorophenoxy)methyl)oxirane. nih.govmdpi.com Methods such as B3LYP or ωB97XD, combined with Pople-style basis sets like 6-311+G(d,p), are commonly used to perform geometry optimization, where the molecule's structure is relaxed to its lowest energy state.

This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the C-C and C-O bond lengths of the strained oxirane ring, the C-O-C ether linkage angle, and the orientation of the chlorophenoxy group relative to the oxirane moiety.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative and based on typical values for similar structural motifs.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-O(oxirane) | 1.45 Å |

| Bond Length | C2-O(oxirane) | 1.45 Å |

| Bond Length | C1-C2(oxirane) | 1.47 Å |

| Bond Length | C(oxirane)-C(methylene) | 1.51 Å |

| Bond Length | O(ether)-C(aromatic) | 1.38 Å |

| Bond Angle | C1-O-C2(oxirane) | 61.5° |

| Bond Angle | C(methylene)-O(ether)-C(aromatic) | 118.0° |

| Dihedral Angle | O(oxirane)-C-C-O(ether) | -65.0° |

Beyond geometry, these calculations reveal the electronic structure. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. For this compound, the HOMO is expected to be localized on the electron-rich chlorophenoxy ring, while the LUMO is likely associated with the strained oxirane ring, specifically the C-O antibonding orbitals, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties for this compound (Illustrative) Calculated at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 Debye |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, such as the characteristic ring-opening of epoxides. nih.govacs.org The high reactivity of the oxirane ring in this compound is due to its significant ring strain, making it susceptible to nucleophilic attack. chemistrysteps.com

Theoretical studies can map the potential energy surface of such a reaction, for example, with a nucleophile like an amine or hydroxide (B78521). This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. researchgate.netcanterbury.ac.nz The transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

For an unsymmetrical epoxide like this one, computational analysis can predict the regioselectivity of the attack (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide). Under basic or neutral conditions (SN2 mechanism), the attack is typically favored at the less sterically hindered carbon. chemistrysteps.com Under acidic conditions, the mechanism has more SN1 character, and the attack may favor the more substituted carbon, which can better stabilize a partial positive charge in the transition state. pressbooks.publibretexts.org Quantum chemical calculations of the activation barriers for both pathways can provide a quantitative prediction of the major product. pleiades.onlineresearchgate.net

Table 3: Illustrative Energy Profile for Nucleophilic Ring-Opening of this compound Hypothetical reaction with NH₃, energies relative to reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Epoxide + NH₃ | 0.0 |

| Transition State (TS1) | Attack at less substituted carbon | +15.2 |

| Transition State (TS2) | Attack at more substituted carbon | +18.5 |

| Product 1 | From TS1 | -10.8 |

| Product 2 | From TS2 | -9.1 |

Prediction and Interpretation of Spectroscopic Properties

Quantum chemistry allows for the prediction of various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. idosr.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netimist.magaussian.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the ¹H and ¹³C NMR spectra. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS) and often linearly scaled, typically show excellent correlation with experimental results, aiding in the assignment of complex spectra. imist.ma For this compound, calculations would predict distinct signals for the oxirane protons (typically 2.9-3.2 ppm) and the aromatic protons, with splitting patterns influenced by their electronic environment and coupling. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These calculations identify the fundamental vibrational modes and their corresponding intensities. Although calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, applying a uniform scaling factor can produce a spectrum that closely matches the experimental one. nih.gov This aids in assigning specific absorption bands to molecular motions, such as the characteristic C-O-C symmetric and asymmetric stretches of the epoxide ring and the C-Cl stretch of the aromatic ring. arxiv.orgarxiv.org

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Assignment | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| ¹H NMR | Oxirane CH | 3.15 ppm | 3.18 ppm |

| ¹H NMR | Oxirane CH₂ | 2.90 ppm | 2.92 ppm |

| ¹³C NMR | Oxirane CH | 50.5 ppm | 50.9 ppm |

| ¹³C NMR | Oxirane CH₂ | 44.2 ppm | 44.6 ppm |

| IR | Epoxide ring C-O stretch | 1255 cm⁻¹ | 1250 cm⁻¹ |

| IR | Aromatic C-Cl stretch | 780 cm⁻¹ | 775 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. arxiv.orgnih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape in different environments (e.g., in a solvent). youtube.com

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can reveal the preferred conformations and the energy barriers between them. researchgate.netlumenlearning.com Conformational analysis helps in understanding how the molecule's shape influences its reactivity and interactions. libretexts.org By tracking key dihedral angles over the course of a simulation, one can identify the most populated conformational states and their relative stabilities. imperial.ac.uknih.gov This information is crucial, as the reactivity of the epoxide ring could be influenced by the spatial orientation of the bulky chlorophenoxy group.

MD simulations can also be used to model the initial stages of a reaction, such as the approach of a nucleophile to the epoxide, providing a dynamic picture that complements the static potential energy surface from quantum calculations. researchgate.net

Table 5: Key Dihedral Angles and Relative Energies of Conformers (Illustrative) Energies relative to the most stable conformer.

| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A (anti-periplanar) | 178.5° | 175.2° | 0.00 | 65% |

| B (gauche) | -68.1° | 179.0° | 0.85 | 25% |

| C (gauche) | 70.2° | -75.5° | 1.50 | 10% |

Applications of S 2 3 Chlorophenoxy Methyl Oxirane As a Chiral Building Block

Utilization in the Asymmetric Synthesis of Complex Pharmaceutical Intermediates

The primary application of (S)-2-((3-Chlorophenoxy)methyl)oxirane and structurally similar chiral epoxides is in the synthesis of enantiomerically pure pharmaceuticals, most notably the class of drugs known as β-adrenergic blocking agents, or beta-blockers. nih.gov The biological activity of these drugs resides almost exclusively in the (S)-enantiomer. nih.gov The chiral oxirane serves as a key three-carbon synthon, providing the necessary stereochemistry for the final drug molecule.

The core structure of many beta-blockers is an aryloxypropanolamine. The synthesis generally involves the nucleophilic ring-opening of the chiral epoxide by an appropriate amine. The (S)-oxirane precursor ensures the formation of the desired (S)-alcohol in the final product. This strategy has been employed in the synthesis of several widely used cardiovascular drugs.

Detailed research findings have demonstrated the efficacy of using chiral building blocks derived from phenoxy propanol (B110389) structures to achieve high enantiomeric purity in the final active pharmaceutical ingredient (API). Chemoenzymatic methods, often involving lipase-catalyzed kinetic resolution of a racemic chlorohydrin corresponding to the epoxide, are frequently used to generate the enantiopure intermediate required for the synthesis. researchgate.netgoogle.comdicp.ac.cn This approach yields the desired (R)-chlorohydrin, which is then converted to the (S)-beta-blocker. dicp.ac.cn

The table below summarizes the synthesis of several prominent beta-blockers where a chiral aryloxymethyl oxirane or its equivalent chlorohydrin is a critical intermediate.

| Pharmaceutical Intermediate/Drug | Chiral Building Block Strategy | Key Amine Reagent | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-Atenolol | Kinetic resolution of racemic chlorohydrin using Candida antarctica lipase (B570770) B (CALB) | Isopropylamine | ~10% | >99% | researchgate.net |

| (S)-Metoprolol | Kinetic resolution of racemic chlorohydrin using Candida antarctica lipase B | Isopropylamine | High Yield | 99% | researchgate.net |

| (S)-Betaxolol | Kinetic resolution of racemic chlorohydrin using Candida antarctica lipase B | Isopropylamine | 9% | 99% | google.com |

| (S)-Bisoprolol | Kinetic resolution of racemic chlorohydrin using Candida antarctica lipase B | Isopropylamine | 19% | 96% | dicp.ac.cn |

| (S)-Propranolol | Kinetic resolution of racemic chlorohydrin using Amano PS-IM lipase | Isopropylamine | Not specified | 99% | nih.gov |

Role in the Development of Chiral Agrochemicals and Specialty Chemicals

Chirality is a significant factor in the efficacy and environmental impact of agrochemicals, as biological systems often interact differently with different enantiomers of a pesticide or herbicide. The development of single-enantiomer agrochemicals is a key goal in creating more potent and environmentally benign products. However, based on a review of the available scientific literature, there are no specific, documented examples of this compound being utilized as a chiral building block in the synthesis of chiral agrochemicals or specialty chemicals.

Precursor in the Synthesis of Advanced Polymer and Material Components

Chiral polymers can exhibit unique properties, such as the ability to recognize other chiral molecules or to interact with polarized light, making them suitable for applications in chiral separations, sensors, and advanced optical materials. Glycidyl (B131873) ethers are a known class of monomers that can undergo ring-opening polymerization to form polyethers with various functional side chains. The use of a chiral monomer like this compound could theoretically lead to the synthesis of isotactic, chiral polymers with specific physical and chemical properties. Despite this potential, a search of the scientific literature did not reveal any studies detailing the polymerization of this compound or its use as a precursor in the synthesis of advanced polymer and material components.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation

The enantioselective synthesis of (S)-2-((3-Chlorophenoxy)methyl)oxirane and its subsequent transformations are heavily reliant on the development of efficient and highly selective catalysts. Traditional methods for the synthesis of aryl glycidyl (B131873) ethers often involve the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base, which can lead to challenges in achieving high enantioselectivity. sci-hub.ru Modern research is actively pursuing novel catalytic systems to overcome these limitations.

One promising area is the use of chiral salen complexes , such as Jacobsen's catalyst, for the asymmetric epoxidation of corresponding allyl ethers. mdpi.com While the direct asymmetric epoxidation of allyl 3-chlorophenyl ether is a viable route, research into new generations of manganese-salen and other metal-salen complexes continues to aim for higher turnover numbers, milder reaction conditions, and broader substrate scope. These advancements are directly applicable to the more efficient and selective production of this compound.

Organocatalysis has also emerged as a powerful tool in asymmetric synthesis. Chiral ketones, for instance, have been successfully employed as catalysts for the epoxidation of various olefins. mdpi.com The development of new organocatalysts that can efficiently mediate the asymmetric epoxidation of functionalized alkenes like allyl 3-chlorophenyl ether presents a metal-free alternative for the synthesis of the target oxirane.

Furthermore, biocatalysis offers a highly selective and environmentally friendly approach. Enzymes such as monooxygenases and halohydrin dehalogenases are being explored for their ability to catalyze the enantioselective epoxidation of alkenes or the kinetic resolution of racemic epoxides. The application of these biocatalysts could provide a direct and highly specific route to this compound, operating under mild aqueous conditions.

The transformation of this compound is also a key area of research. Novel catalytic systems are being developed for the regioselective and stereospecific ring-opening of the epoxide. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse chiral molecules.

Exploration of Sustainable and Green Chemistry Principles in Oxirane Chemistry

The principles of green chemistry are increasingly influencing the synthesis and application of chiral epoxides like this compound. semanticscholar.orgresearchgate.netirjmets.com This shift is driven by the need to reduce the environmental impact of chemical processes, minimize waste, and utilize renewable resources.

A key focus is the replacement of traditional oxidants with more environmentally benign alternatives. The use of hydrogen peroxide as a "green" oxidant is a significant advancement. researchgate.net Catalytic systems that can effectively utilize hydrogen peroxide for the epoxidation of allyl 3-chlorophenyl ether are highly sought after, as the only byproduct is water. This approach offers a much cleaner alternative to methods that employ stoichiometric amounts of less desirable oxidizing agents.

The development of solvent-free reaction conditions or the use of greener solvents is another important aspect of sustainable oxirane chemistry. rsc.org Research is exploring the use of supercritical fluids, ionic liquids, or even water as reaction media to replace volatile organic compounds (VOCs) that are traditionally used. For the synthesis of aryl glycidyl ethers, solid-liquid phase-transfer catalysis can offer a method that minimizes the need for large volumes of organic solvents. sci-hub.ru

Atom economy is a central tenet of green chemistry, and catalytic processes are inherently more atom-economical than stoichiometric reactions. semanticscholar.org The development of highly efficient and recyclable catalysts for both the synthesis and transformation of this compound is a primary goal. This includes the immobilization of catalysts on solid supports, which facilitates their separation from the reaction mixture and allows for their reuse.

The following table summarizes some key green chemistry principles and their potential application in the chemistry of this compound:

| Green Chemistry Principle | Application in this compound Chemistry |

|---|---|

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing catalytic methods to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and reaction conditions. |

| Designing Safer Chemicals | Synthesizing derivatives with improved safety profiles. |

| Safer Solvents and Auxiliaries | Using water, supercritical fluids, or solvent-free conditions. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. |

| Design for Degradation | Considering the environmental fate of the compound and its derivatives. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents. |

Expanding the Scope of Derivatization for New Chiral Molecules

The high reactivity of the epoxide ring in this compound makes it an excellent electrophile for reactions with a wide variety of nucleophiles. researchgate.net This opens up extensive possibilities for derivatization, leading to the synthesis of a vast array of new and complex chiral molecules.

Ring-opening reactions are the most common strategy for the derivatization of this oxirane. The reaction with different nucleophiles can lead to the formation of valuable chiral building blocks, such as β-amino alcohols, β-alkoxy alcohols, and β-thioalcohols, all with defined stereochemistry. The regioselectivity of the ring-opening (attack at the C2 or C3 position of the oxirane) can often be controlled by the choice of catalyst and reaction conditions.

The synthesis of novel biologically active molecules is a major driver for the derivatization of this compound. For example, the ring-opening with primary or secondary amines can yield chiral amino alcohols, which are common structural motifs in many pharmaceutical compounds. nih.gov Similarly, reaction with thiols can produce chiral thioalcohols, which are also of interest in medicinal chemistry.

The following table provides examples of nucleophiles that can be used for the ring-opening of this compound and the resulting classes of chiral molecules:

| Nucleophile | Class of Chiral Molecule Formed |

|---|---|

| Amines (R₂NH) | β-Amino alcohols |

| Alcohols (ROH) | β-Alkoxy alcohols |

| Thiols (RSH) | β-Thioalcohols |

| Azides (N₃⁻) | β-Azido alcohols |

| Cyanides (CN⁻) | β-Hydroxy nitriles |

| Organometallic reagents (R-M) | Substituted alcohols |

The development of new catalytic methods for these ring-opening reactions is an active area of research. The goal is to achieve high yields, excellent regioselectivity, and stereospecificity, while also expanding the range of compatible nucleophiles.

Integration with Automation and High-Throughput Methodologies

The integration of automation and high-throughput methodologies is revolutionizing the field of chemical synthesis and analysis, and the chemistry of this compound is poised to benefit from these advancements. chemrxiv.orgresearchgate.net These technologies enable the rapid screening of reaction conditions, the discovery of new catalysts, and the synthesis of libraries of derivatives for biological evaluation.

High-throughput screening (HTS) is being used to accelerate the discovery of novel catalysts for the synthesis and transformation of epoxides. chemrxiv.org By running a large number of reactions in parallel in microplate format, researchers can quickly identify optimal catalysts, ligands, and reaction conditions for processes such as asymmetric epoxidation and kinetic resolution. This approach significantly reduces the time and resources required for catalyst development.

Automated synthesis platforms are also being employed to streamline the synthesis of chiral molecules derived from this compound. Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. Automated flow reactors can be used to perform multi-step synthetic sequences, including the synthesis of the oxirane itself and its subsequent derivatization, in a more efficient and reproducible manner.

The combination of HTS and automated synthesis allows for the rapid generation of libraries of chiral molecules . Starting from this compound, a diverse range of derivatives can be synthesized by reacting it with a variety of nucleophiles under different conditions. These libraries can then be screened for biological activity, leading to the identification of new drug candidates and other valuable compounds.

The following table outlines the key advantages of integrating automation and high-throughput methodologies in the chemistry of this compound:

| Methodology | Key Advantages |

|---|

| High-Throughput Screening (HTS) | - Rapid discovery of new and improved catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。